
4-Chloro-6-methoxy-2-methylquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-methoxy-2-methylquinoline hydrochloride is a chemical compound with the CAS Number: 108096-99-7 . It has a molecular weight of 244.12 . The compound is typically in the form of a solid .
Molecular Structure Analysis
The molecular formula of 4-Chloro-6-methoxy-2-methylquinoline hydrochloride is C11H10ClNO . The InChI key, which is a unique identifier for the compound, is WABDZSKKLDCIRM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Chloro-6-methoxy-2-methylquinoline hydrochloride is a solid at room temperature . Its molecular weight is 207.66 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.科学的研究の応用
Chemical Synthesis and Optimization
4-Chloro-6-methoxy-2-methylquinoline hydrochloride has been synthesized through various chemical reactions involving condensation, cyclization, hydrolysis, decarboxylation, and chlorination processes. These synthesis methods are optimized to achieve high yields and are suitable for large-scale production. The structural confirmation of synthesized compounds is typically carried out using techniques like NMR and MS, ensuring the accuracy of the chemical structures obtained (Jiang Jia-mei, 2010; Lei Zhao et al., 2017).
Anticancer Research
In the field of anticancer research, derivatives of 4-chloro-6-methoxy-2-methylquinoline have shown promise. For example, the synthesis of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, related to the quinoline structure, has demonstrated potent apoptosis-inducing activity and significant efficacy in cancer models. Such compounds have been highlighted for their excellent blood-brain barrier penetration, making them potential candidates for the treatment of brain-related cancers (N. Sirisoma et al., 2009).
Proton Sponge Synthesis
The synthesis of quinoline derivatives, including those with methoxy groups, has contributed to the development of new quinoline proton sponges. These compounds are of interest for their unique chemical properties and potential applications in various research fields. The study of their synthesis and reactions with other chemical agents can lead to the discovery of novel compounds with specialized functions (O. V. Dyablo et al., 2015).
Chemosensor Development
Quinoline derivatives have also been explored for their potential as chemosensors, particularly in the detection of heavy metals like cadmium. The development of these chemosensors is crucial for environmental monitoring and the food industry, where the detection of toxic metals is essential for safety and compliance (L. Prodi et al., 2001).
Antimicrobial Studies
The antimicrobial properties of quinoline derivatives are another area of significant interest. Studies have shown that certain quinoline compounds exhibit potent antimicrobial activity against a range of bacterial and fungal strains, making them potential candidates for the development of new antimicrobial agents. The exploration of structure-activity relationships among these compounds can provide insights into their mechanism of action and pave the way for the synthesis of more effective antimicrobial agents (Min-Gi Kim et al., 2014).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301 - Toxic if swallowed and H318 - Causes serious eye damage . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .
特性
IUPAC Name |
4-chloro-6-methoxy-2-methylquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO.ClH/c1-7-5-10(12)9-6-8(14-2)3-4-11(9)13-7;/h3-6H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBSWFOOQQLDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxy-2-methylquinoline hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2919872.png)
![5-bromo-N-{2-[butyl(methyl)amino]ethyl}-1-propionylindoline-6-sulfonamide](/img/structure/B2919874.png)
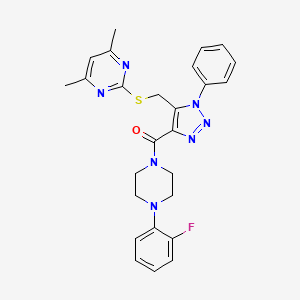
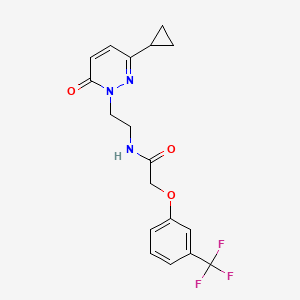
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2919877.png)
![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2919878.png)
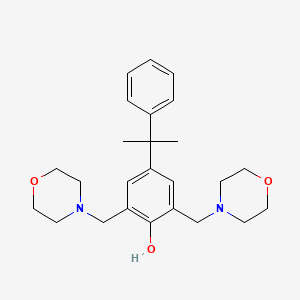


![N-(1-cyanocycloheptyl)-2-[(3,4-dichlorophenyl)amino]acetamide](/img/structure/B2919885.png)
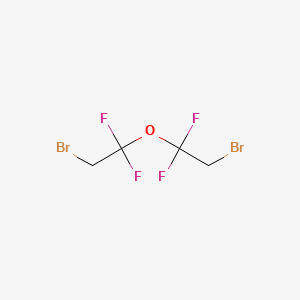
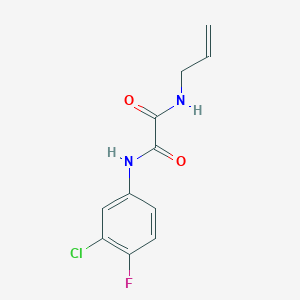
![5-(Piperidin-1-ylmethyl)-2-[(pyridin-2-ylmethyl)sulfanyl]-1,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B2919891.png)
![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2919892.png)